3-Benzyl 1-tert-butyl azetidine-1,3-dicarboxylate
Overview
Description
3-Benzyl 1-tert-butyl azetidine-1,3-dicarboxylate is a chemical compound with the molecular formula C16H21NO4. It is known for its unique structure, which includes an azetidine ring, a benzyl group, and a tert-butyl ester.
Preparation Methods
The synthesis of 3-Benzyl 1-tert-butyl azetidine-1,3-dicarboxylate typically involves the reaction of azetidine derivatives with benzyl and tert-butyl ester groups. One common method includes the use of azetidine-1,3-dicarboxylate as a starting material, which is then reacted with benzyl bromide and tert-butyl alcohol under basic conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Benzyl 1-tert-butyl azetidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines replace the benzyl group.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Scientific Research Applications
3-Benzyl 1-tert-butyl azetidine-1,3-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting various diseases.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Benzyl 1-tert-butyl azetidine-1,3-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final synthesized compounds .
Comparison with Similar Compounds
Similar compounds to 3-Benzyl 1-tert-butyl azetidine-1,3-dicarboxylate include:
1-Benzyl 3-tert-butyl azetidine-1,3-dicarboxylate: This compound has a similar structure but with the benzyl and tert-butyl groups positioned differently.
Methyl 1-Boc-azetidine-3-carboxylate: This compound features a Boc-protected azetidine ring and is used as a precursor in organic synthesis.
3-(Cyanomethylene)azetidine-1-carboxylic acid tert-butyl ester: Known for its stability and reactivity, it is used in the synthesis of functionalized organic molecules.
These compounds share structural similarities but differ in their reactivity and applications, highlighting the unique properties of this compound.
Properties
IUPAC Name |
3-O-benzyl 1-O-tert-butyl azetidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-9-13(10-17)14(18)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYILNRYTUQNEQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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